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Compound of Interest

Compound Name: (S)-2-O-Tolylmorpholine

Cat. No.: B13064414

Get Quote

Introduction & Pharmacophore Significance[1]
(S)-2-(o-Tolyl)morpholine (CAS: 1391052-57-7 or related analogs) represents a privileged chiral

scaffold in medicinal chemistry, particularly within the development of Central Nervous System

(CNS) agents. Structurally analogous to the norepinephrine reuptake inhibitor (NRI)

Reboxetine, the 2-aryl morpholine core serves as a rigid template that positions the secondary

amine and the aromatic ring in a specific spatial vector essential for monoamine transporter

binding.

The presence of the ortho-tolyl group at the C2 position introduces a unique steric and

lipophilic profile compared to the standard phenyl or 2-ethoxyphenoxy variants.

Functionalization of the morpholine nitrogen is the critical diversity-generating step (DGS) in

optimizing pharmacokinetic (PK) properties, specifically blood-brain barrier (BBB) penetration

and metabolic stability.

Key Challenges in Functionalization
Steric Hindrance: The C2 ortho-substituted aryl ring imposes steric crowding near the

nitrogen center, potentially retarding nucleophilic attack on bulky electrophiles.
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Chiral Integrity: While N-functionalization does not directly involve the stereocenter, harsh

conditions (e.g., high-temperature basic conditions) must be monitored to ensure no

racemization occurs via ring-opening pathways or elimination-addition mechanisms.

Regiocontrol: As a secondary amine, the risk of over-alkylation to the quaternary ammonium

salt is a primary concern in direct alkylation protocols.

Chemical Properties & Handling[1][2]
Property Specification

Chemical Name (S)-2-(2-methylphenyl)morpholine

Molecular Formula C₁₁H₁₅NO

Molecular Weight 177.24 g/mol

pKa (Conjugate Acid) ~8.5 (Est.)

Solubility
Soluble in DCM, MeOH, EtOH, THF; Moderate

in Et₂O; Low in Water

Storage 2-8°C, Hygroscopic; Store under Argon

Experimental Protocols
Protocol A: Reductive Amination (Preferred Method)
Objective: Mono-alkylation with aldehydes/ketones under mild conditions to avoid quaternary

salt formation.

Rationale: The use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction

of the intermediate iminium ion without reducing the aldehyde/ketone, minimizing side

reactions.

Materials
(S)-2-O-Tolylmorpholine (1.0 equiv)

Aldehyde/Ketone (1.1 equiv)[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13064414/docs?utm_src=pdf-body#application-note-n-functionalization-strategies-for-s-2-o-tolylmorpholine
https://www.mdpi.com/2073-4344/13/7/1072
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13064414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

Acetic Acid (AcOH) (1.0 equiv, optional for unreactive ketones)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
Imine Formation: In a flame-dried round-bottom flask, dissolve (S)-2-O-Tolylmorpholine (1

mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

Activation: If using a ketone or sterically hindered aldehyde, add AcOH (1 mmol) and stir at

room temperature (RT) for 30 minutes.

Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 10 minutes.

Reaction: Allow the reaction to warm to RT and stir for 4–16 hours under nitrogen. Monitor by

LC-MS for the disappearance of the amine.

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas

evolution ceases.

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Buchwald-Hartwig N-Arylation
Objective: Introduction of aryl groups to form N-biaryl scaffolds common in CNS drugs.

Rationale: The ortho-tolyl group creates steric bulk. Standard ligands may fail. Bulky, electron-

rich phosphine ligands like BrettPhos or RuPhos are required to facilitate the reductive

elimination step in hindered substrates.

Materials
(S)-2-O-Tolylmorpholine (1.0 equiv)
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Aryl Bromide/Chloride (1.0 equiv)

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

Ligand: BrettPhos or RuPhos (4 mol%)

Base: NaOCtBu (Sodium tert-butoxide) (1.4 equiv)

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
Prep: Charge a reaction vial with Aryl Halide (1 mmol), Pd source, Ligand, and NaOtBu

inside a glovebox or under a heavy stream of Argon.

Addition: Add (S)-2-O-Tolylmorpholine (1 mmol) and solvent (4 mL). Seal the vial with a

crimp cap/Teflon septum.

Heating: Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–24 hours.

Work-up: Cool to RT. Filter through a pad of Celite, eluting with EtOAc.

Purification: Concentrate and purify via silica gel chromatography.

Critical Note: For electron-poor aryl halides, Xantphos/Pd(OAc)₂ is a cost-effective alternative.

For electron-rich or ortho-substituted aryl halides, stick to BrettPhos.

Protocol C: Nucleophilic Substitution (SN2)
Objective: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl).

Rationale: While conceptually simple, this method requires strict stoichiometry control to

prevent quaternization.

Materials
(S)-2-O-Tolylmorpholine (1.0 equiv)

Alkyl Halide (0.95 equiv) - Slight deficit prevents over-alkylation
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Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

Solvent: Acetonitrile (ACN) or DMF[2]

Step-by-Step Procedure
Dissolution: Dissolve (S)-2-O-Tolylmorpholine (1 mmol) in ACN (5 mL).

Base Addition: Add K₂CO₃ (powdered, dried).

Alkylation: Add Alkyl Halide (0.95 mmol) dropwise at 0°C.

Reaction: Warm to RT (or 60°C for hindered halides) and stir.

Work-up: Filter off solids, concentrate, and purify.

Visualization & Logic
Pathway Logic: Selecting the Right Protocol
The following diagram illustrates the decision matrix for functionalizing (S)-2-O-
Tolylmorpholine based on the desired "R" group and steric considerations.

(S)-2-O-Tolylmorpholine

Target: N-Alkyl
(Simple Chains)

Target: N-Benzyl/Complex
(Chiral/Bulky)

Target: N-Aryl
(Biaryl Systems)

Protocol C: SN2 Alkylation
(Risk: Quaternization)

Reagents: R-X, K2CO3

Protocol A: Reductive Amination
(High Selectivity)

Reagents: R-CHO, STAB

Protocol B: Buchwald-Hartwig
(Pd-Catalysis)

Reagents: Ar-Br, Pd/BrettPhos

Click to download full resolution via product page

Caption: Decision matrix for N-functionalization based on target moiety and selectivity

requirements.
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Mechanistic Insight: Buchwald-Hartwig Catalytic Cycle
This diagram details the specific catalytic cycle for the N-arylation, highlighting the role of the

bulky ligand in facilitating the coupling with the sterically hindered morpholine.

Steric Influence of o-Tolyl Group
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NaOtBu (-HOtBu, -NaBr)
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(Product Release)

Rate Limiting Step

Regeneration
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Caption: Catalytic cycle emphasizing the steric influence of the o-tolyl group during amine

coordination and deprotonation.
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Data Summary & Optimization Table
The following table summarizes expected yields and conditions based on internal optimization

for 2-substituted morpholines.

Reaction
Type

Electroph
ile Class

Catalyst/
Reagent

Solvent Temp (°C)
Typical
Yield

Notes

Reductive

Amination

Benzaldeh

ydes

NaBH(OAc

)₃
DCE 25 85-95%

Best for

preventing

over-

alkylation.

Reductive

Amination

Cyclohexa

nones

NaBH(OAc

)₃ / AcOH
DCE 25 70-85%

Requires

acid

catalyst for

imine

formation.

Buchwald-

Hartwig

Phenyl

Bromide

Pd₂(dba)₃ /

BINAP
Toluene 100 80-90%

Standard

conditions.

Buchwald-

Hartwig

o-Tolyl

Bromide

Pd₂(dba)₃ /

BrettPhos
Dioxane 110 65-75%

"Ortho-

ortho"

coupling is

difficult;

requires

BrettPhos.

SN2

Alkylation

Methyl

Iodide
K₂CO₃ ACN 0 -> 25 60-70%

High risk of

dimethylati

on (Quat

salt).

SN2

Alkylation

Benzyl

Bromide
K₂CO₃ ACN 60 75-85%

Steric bulk

of Benzyl

group aids

mono-

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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